Gomisin A

Description

See also: Schisandra chinensis fruit (part of).

Structure

3D Structure

Properties

IUPAC Name |

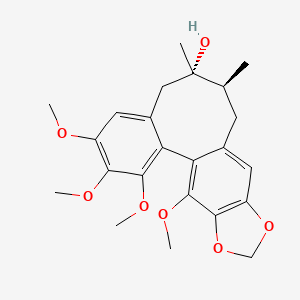

(9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRRJEICIPUPHZ-MYODQAERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@]1(C)O)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-54-6 | |

| Record name | Besigomsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BESIGOMSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U70J87J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Synthesis of Gomisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and key structural features. Furthermore, it delves into the synthetic strategies that have been developed for its total synthesis, offering insights into the chemical transformations and methodologies employed to construct this complex natural product. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure of this compound

This compound is a structurally intricate natural product belonging to the dibenzocyclooctadiene class of lignans. Its chemical formula is C₂₃H₂₈O₇, with a molecular weight of approximately 416.47 g/mol . The core of its structure is a dibenzocyclooctadiene ring system, which is characterized by two phenyl rings fused to a central eight-membered ring. This core is highly substituted with methoxy and methylenedioxy functional groups, which contribute to its chemical properties and biological activity.

The IUPAC name for this compound is (6S,7S,13aR)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzocycloocta[1,2-f]benzodioxol-6-ol. The molecule possesses several stereocenters, with the absolute configuration being crucial for its biological function. The stereochemistry of naturally occurring (+)-Gomisin A has been determined to be (6S, 7S, R-biaryl).

Spectroscopic Data Summary

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed spectral data from original publications is not fully available, the following table summarizes the key characteristics typically observed.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, methyl groups, and protons on the cyclooctadiene ring. The chemical shifts and coupling constants of the protons at C-6 and C-7 are diagnostic for determining the relative stereochemistry. |

| ¹³C NMR | Resonances for all 23 carbon atoms, including those of the aromatic rings, methoxy groups, methyl groups, and the cyclooctadiene core. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, confirming the molecular weight. Fragmentation patterns can provide information about the different structural motifs within the molecule. |

Synthesis of this compound

The total synthesis of this compound has been a subject of interest for synthetic organic chemists due to its challenging structural features, including the strained eight-membered ring and multiple stereocenters. Several synthetic routes have been reported, with a focus on achieving high stereoselectivity. An overview of a common synthetic strategy is presented below.

A key approach to the synthesis of (+)-Gomisin A involves the construction of the dibenzocyclooctadiene core through an intramolecular biaryl coupling reaction. The stereocenters are often established through asymmetric reactions or by using chiral starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals key precursor molecules. The central cyclooctadiene ring can be formed via an intramolecular coupling of a biphenyl precursor. This biphenyl intermediate can, in turn, be synthesized from simpler aromatic building blocks. The stereocenters on the eight-membered ring are typically introduced before the cyclization step.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Methodologies

While specific, detailed experimental protocols from the literature could not be retrieved, the general sequence of key reactions involved in the synthesis of this compound is outlined below. This represents a generalized pathway based on common strategies for dibenzocyclooctadiene lignan synthesis.

| Step | Transformation | Typical Reagents and Conditions | Purpose |

| 1 | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts (e.g., BINAP-Ru), H₂ | To establish the stereocenter in a key chiral intermediate. |

| 2 | Lactone Formation | Acid or base catalysis | To form a lactone intermediate which helps in controlling the stereochemistry of subsequent steps. |

| 3 | Aldol Condensation | Aldehyde, base (e.g., LDA) | To couple two key fragments and build the carbon skeleton. |

| 4 | Intramolecular Biaryl Coupling | Oxidative coupling reagents (e.g., VOF₃, FeCl₃) or transition metal-catalyzed cross-coupling reactions. | To form the strained eight-membered dibenzocyclooctadiene ring. |

| 5 | Reduction | Reducing agents (e.g., LiAlH₄, DIBAL-H) | To reduce carbonyl or ester functionalities to alcohols. |

| 6 | Functional Group Manipulations | Standard protecting group chemistry, methylation, etc. | To introduce and modify the various functional groups present in the final molecule. |

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the major stages of the process.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound remains a fascinating and important natural product, both for its complex chemical structure and its promising biological activities. The elucidation of its structure and the development of total synthesis routes have been significant achievements in the field of organic chemistry. The synthetic strategies developed for this compound showcase the power of modern synthetic methods in constructing complex molecules with high stereocontrol. This guide provides a foundational understanding of the chemical nature and synthesis of this compound, which can serve as a valuable starting point for researchers interested in this and related natural products. Further exploration of the cited literature is encouraged for more detailed experimental procedures and data.

Gomisin A: A Technical Whitepaper on its Core Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Emerging preclinical research has identified this compound as a potent anti-cancer agent with a multifaceted mechanism of action. It has demonstrated significant efficacy against a range of malignancies, including melanoma, colorectal, lung, and cervical cancers.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by this compound, offering a valuable resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several interconnected mechanisms, primarily by inducing apoptosis and cell cycle arrest, inhibiting metastasis, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death in various cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways.

-

AMPK/p38 MAPK Pathway: In colorectal cancer (CRC) cells, this compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK).[3] This activation cascade results in the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. The altered balance of these Bcl-2 family proteins triggers the mitochondrial apoptotic pathway, leading to the cleavage and activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.

-

Reactive Oxygen Species (ROS) Production: While some studies show this compound can act as an antioxidant, in certain cancer contexts, related lignans like Gomisin L1 and N have been shown to induce apoptosis by increasing intracellular ROS levels. In ovarian cancer cells, Gomisin L1-induced ROS generation is mediated by NADPH oxidase (NOX). The resulting oxidative stress triggers apoptotic cell death, which can be reversed by antioxidants like N-acetyl cysteine (NAC). In HeLa cells, Gomisin N enhances TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 through a ROS-dependent mechanism.

-

PI3K/Akt Pathway Inhibition: In liver and colon cancer cells, related Gomisins (G and N) have been shown to suppress the PI3K/Akt signaling pathway, which is a crucial survival pathway in many cancers. Inhibition of Akt phosphorylation prevents the suppression of pro-apoptotic signals, thereby promoting cell death.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.

-

G0/G1 Phase Arrest: This is the most commonly reported effect. In melanoma and colorectal cancer cells, this compound induces G0/G1 arrest by downregulating the expression of key regulatory proteins Cyclin D1 and cyclin-dependent kinase 4 (CDK4). In HeLa cervical cancer cells, this compound enhances TNF-α-induced G1 arrest by suppressing the JAK-mediated STAT1 pathway, which in turn reduces Cyclin D1 expression and Retinoblastoma (RB) protein phosphorylation.

-

G2/M Phase Arrest: In combination with paclitaxel in ovarian cancer cells, this compound enhances G2/M phase arrest. This effect is linked to its ability to decrease ROS levels and downregulate the expression of CDK4 and Cyclin B1.

Inhibition of Metastasis

This compound demonstrates significant anti-metastatic properties by targeting cell migration and invasion.

-

Suppression of Epithelial-Mesenchymal Transition (EMT): In metastatic melanoma and colorectal cancer cells, this compound inhibits migration and invasion by suppressing the EMT process. This involves the modulation of key EMT markers.

-

Inhibition of MMP Activity: The invasive capacity of cancer cells is also attenuated by this compound through the reduction of matrix metalloproteinase (MMP) activity.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on a network of critical signaling pathways.

-

AMPK and MAPK (ERK, JNK, p38) Pathways: In melanoma cells, this compound's anti-proliferative effects are mediated by the activation of AMPK, ERK, and JNK. Conversely, in colorectal cancer, the pro-apoptotic effects are driven by the activation of AMPK and p38. This highlights a context-dependent role for these pathways.

-

PI3K/Akt/mTOR Pathway: This central pathway, which governs cell growth, proliferation, and survival, is a key target. In non-small cell lung cancer (NSCLC) and liver cancer, this compound and its analogue Gomisin N inhibit the PI3K/Akt pathway. Gomisin N further modulates the mTOR-ULK1 axis in liver cancer cells, leading to the inhibition of autophagy.

-

STAT Pathway: this compound has been shown to modulate the STAT1 and STAT3 signaling pathways. In HeLa cells, it suppresses STAT1 to induce G1 arrest. In NSCLC, STAT3 has been identified as a potential key target of this compound.

Quantitative Analysis of Anti-Cancer Effects

The efficacy of this compound and its related compounds varies across different cancer cell lines. The following tables summarize the available quantitative data.

| Table 1: Cytotoxicity of Gomisin Analogs in Various Cancer Cell Lines | ||

| Compound | Cell Line | IC50 Value (µM) |

| This compound | CT26, MC38, HT29, SW620 (Colorectal) | Effective concentrations 20-100 µM |

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 |

| SKOV3 (Ovarian) | 55.05 ± 4.55 | |

| HL-60 (Leukemia) | 82.02 | |

| HeLa (Cervical) | 166.19 | |

| Gomisin M2 | MDA-MB-231, HCC1806 (Breast) | 57 - 60 |

| Table 2: Effective Concentrations of this compound for Specific Biological Effects | ||

| Cancer Type | Effect | Concentration Range (µM) |

| Melanoma | Decrease in cell viability | 25 - 100 |

| Decrease in migration & invasion | 5 - 20 | |

| Colorectal | Increase in apoptosis | 50 - 100 |

| G0/G1 phase arrest | 20 | |

| Prostate | [Ca2+]i raises | 100 - 200 |

| Cytotoxicity | 20 - 100 |

| Table 3: In Vivo Efficacy of this compound | ||

| Cancer Model | Effect | Dosage |

| Melanoma Lung Metastasis | Inhibition of lung metastasis | 2 - 50 mg/kg |

| Colorectal Lung Metastasis | Inhibition of lung metastasis | 50 mg/kg |

| NSCLC Lung Metastasis | Inhibition of lung metastasis | 80 µM (in vitro data implies in vivo use) |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Effect of this compound on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Gomisin A: A Lignan with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has illuminated the diverse pharmacological properties of this compound, positioning it as a promising candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including hepatoprotective, anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in cellular stress, inflammation, proliferation, and survival.

Hepatoprotective Effects

This compound has demonstrated significant potential in protecting the liver from various insults. Its hepatoprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory activities.

Key Mechanisms:

-

Antioxidant Activity: this compound mitigates oxidative stress by reducing hepatic lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase.[1]

-

Anti-inflammatory Action: It suppresses the expression of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[1] This is achieved, in part, through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1]

-

Anti-apoptotic Effects: In models of fulminant hepatic failure, this compound has been shown to reduce apoptosis, as evidenced by a decrease in TUNEL-positive cells and DNA fragmentation.[2][3] This is associated with the attenuation of caspase-3 activation.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its anti-neoplastic effects are mediated through the modulation of multiple signaling pathways that are critical for cancer cell growth and survival.

Key Mechanisms:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G1 phase, by downregulating the expression of cyclin D1 and inhibiting the phosphorylation of the Retinoblastoma (RB) protein.

-

Induction of Apoptosis: It promotes apoptosis in cancer cells through various mechanisms, including the regulation of pro- and anti-apoptotic proteins.

-

Inhibition of Signaling Pathways: this compound has been found to inhibit the PI3K-Akt signaling pathway, which is a crucial survival pathway in many cancers. It also modulates the STAT1 signaling pathway, contributing to its anti-proliferative effects. In some contexts, it can enhance the anti-cancer effects of conventional chemotherapeutic agents like paclitaxel.

Anti-inflammatory and Neuroprotective Properties

Beyond its effects on the liver and cancer cells, this compound exhibits significant anti-inflammatory and neuroprotective activities, suggesting its potential in treating inflammatory and neurodegenerative disorders.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglia. It also reduces the expression of iNOS and COX-2, as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Modulation of Microglial Activation: By attenuating the activation of microglia, this compound can protect neurons from inflammatory damage. This neuroprotective effect is mediated through the inhibition of the TLR4-mediated NF-κB and MAPKs signaling pathways.

-

Antihypertensive Effects: this compound has been shown to have vasodilatory and antihypertensive effects, which are mediated by the preservation of nitric oxide bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its potency and efficacy in different experimental models.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| HeLa | Cell Proliferation | Inhibition | Dose-dependent | Significant inhibition after 72h | |

| SKOV3 | MTT Assay | Inhibition Rate | Not specified | Significantly increased with Paclitaxel | |

| A2780 | MTT Assay | Inhibition Rate | Not specified | Significantly increased with Paclitaxel |

Table 2: Hepatoprotective Effects of this compound in Animal Models

| Animal Model | Inducing Agent | This compound Dosage | Biomarker | Result | Reference |

| Rats | Carbon Tetrachloride (CCl4) | Not specified | Alanine aminotransferase (ALT) | Markedly prevented increase | |

| Rats | Carbon Tetrachloride (CCl4) | Not specified | Aspartate aminotransferase (AST) | Markedly prevented increase | |

| Rats | Carbon Tetrachloride (CCl4) | Not specified | Hepatic lipid peroxidation | Decreased | |

| Rats | Carbon Tetrachloride (CCl4) | Not specified | Superoxide dismutase activity | Increased | |

| Mice | D-galactosamine (GalN)/LPS | 25, 50, 100, 200 mg/kg (i.p.) | Serum aminotransferase | Attenuated increase (dose-dependent) | |

| Mice | D-galactosamine (GalN)/LPS | 25, 50, 100, 200 mg/kg (i.p.) | Lipid peroxidation | Attenuated increase (dose-dependent) | |

| Mice | D-galactosamine (GalN)/LPS | 25, 50, 100, 200 mg/kg (i.p.) | Reduced glutathione | Attenuated decrease (dose-dependent) | |

| Mice | D-galactosamine (GalN)/LPS | 25, 50, 100, 200 mg/kg (i.p.) | Survival rate | Significantly higher than control |

Table 3: Anti-inflammatory and Neuroprotective Effects of this compound

| Cell/Animal Model | Stimulant | This compound Concentration/Dosage | Measured Parameter | Result | Reference |

| N9 Microglia | Lipopolysaccharide (LPS) | Concentration-dependent | NO and PGE2 production | Inhibited | |

| N9 Microglia | Lipopolysaccharide (LPS) | Concentration-dependent | iNOS and COX-2 expression | Suppressed | |

| N9 Microglia | Lipopolysaccharide (LPS) | Concentration-dependent | TNF-α, IL-1β, IL-6 mRNA and production | Attenuated | |

| Angiotensin II-induced hypertensive mice | Angiotensin II | 2 and 10 µg kg⁻¹ per min | Blood Pressure | Markedly and dose-dependently reversed increase | |

| Angiotensin II-induced hypertensive mice | Angiotensin II | 2 and 10 µg kg⁻¹ per min | eNOS phosphorylation | Markedly and dose-dependently reversed decrease | |

| Angiotensin II-induced hypertensive mice | Angiotensin II | 2 and 10 µg kg⁻¹ per min | Reactive Oxygen Species (ROS) production | Markedly and dose-dependently reversed increase |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon the existing research.

In Vitro Anti-Cancer Assays

1. Cell Culture and Treatment:

-

Cell Lines: Human cervical cancer (HeLa), ovarian cancer (SKOV3, A2780), and non-small cell lung cancer cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations (e.g., 24, 48, 72 hours).

2. Cell Viability and Proliferation Assays:

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with this compound, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured.

-

Colony Formation Assay: This assay assesses the long-term proliferative potential of cells. A small number of cells are seeded in a dish and treated with this compound. After a period of incubation (e.g., 1-2 weeks), the resulting colonies are stained and counted.

3. Western Blot Analysis:

-

Purpose: To determine the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT1, STAT1, Cyclin D1, β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Models of Hepatotoxicity

1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats:

-

Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Injury: A single intraperitoneal (i.p.) or oral administration of CCl4 (often mixed with olive oil) is used to induce acute liver injury.

-

This compound Administration: this compound is administered (e.g., orally) for a period of time before and/or after CCl4 administration.

-

Outcome Measures:

-

Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes such as ALT and AST.

-

Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

-

Oxidative Stress Markers: Liver homogenates are used to measure lipid peroxidation (e.g., MDA levels) and the activity of antioxidant enzymes.

-

Inflammatory Markers: Expression of inflammatory cytokines and proteins in the liver is assessed by methods like qPCR or Western blotting.

-

2. D-galactosamine (GalN) and Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice:

-

Animal Strain: Male ICR mice are a suitable model.

-

Induction of Injury: A co-injection of D-galactosamine and LPS (i.p.) is used to induce severe liver failure.

-

This compound Administration: this compound is typically administered (e.g., i.p.) prior to the GalN/LPS challenge.

-

Outcome Measures:

-

Survival Rate: The number of surviving animals is monitored over a specific period.

-

Serum and Tissue Analysis: Similar to the CCl4 model, serum liver enzymes, liver histology, and markers of oxidative stress and apoptosis (e.g., TUNEL staining, caspase-3 activity) are evaluated.

-

Signaling Pathways and Visualizations

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway Modulation by this compound

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway Modulation by this compound

Caption: Modulation of the MAPK signaling pathways by this compound.

Conclusion

This compound, a bioactive lignan from Schisandra chinensis, exhibits a compelling range of pharmacological properties with significant therapeutic potential. Its multifaceted mechanisms of action, centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, underscore its promise as a lead compound for the development of novel treatments for a variety of diseases, including liver disorders, cancer, and neuro-inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profiles in human populations.

References

- 1. Preventive effect of this compound, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular mechanisms of the hepatoprotective effect of this compound against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-apoptotic and hepatoprotective effects of this compound on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin A: A Technical Guide on its Anti-inflammatory and Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory and antioxidant properties of this compound, focusing on its molecular mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the complex signaling pathways involved.

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In various cell and animal models, this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][4]

The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] this compound has been observed to suppress the activation of NF-κB and the phosphorylation of key MAPK family members, including p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). By blocking these pathways, this compound effectively downregulates the expression of downstream inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, studies have indicated that this compound can down-regulate the expression of Toll-like receptor 4 (TLR4), a key receptor involved in the recognition of lipopolysaccharide (LPS) and the initiation of the inflammatory cascade. This upstream intervention contributes to its potent anti-inflammatory activity in models of LPS-induced inflammation.

Quantitative Data on Anti-inflammatory Effects

| Cell Line/Model | Inducer | This compound Concentration(s) | Measured Parameter | Result | Reference |

| N9 microglia | LPS | Concentration-dependent | NO production | Inhibition | |

| N9 microglia | LPS | Concentration-dependent | PGE2 production | Inhibition | |

| N9 microglia | LPS | Not specified | iNOS expression | Suppression | |

| N9 microglia | LPS | Not specified | COX-2 expression | Suppression | |

| N9 microglia | LPS | Not specified | TNF-α mRNA expression & production | Attenuation | |

| N9 microglia | LPS | Not specified | IL-1β mRNA expression & production | Attenuation | |

| N9 microglia | LPS | Not specified | IL-6 mRNA expression & production | Attenuation | |

| HFD obese mice liver | High-Fat Diet | Not specified | TNF-α, IL-6, MCP-1 expression | Inhibition | |

| Mouse peritoneal macrophages | LPS | Not specified | iNOS, COX-2, IL-6, TNF-α, NO | Inhibition via RIP2/NF-κB downregulation |

Antioxidant Effects of this compound

This compound demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and by enhancing the endogenous antioxidant defense systems. It has been shown to inhibit ROS production in various cell types, including microglia and human diploid fibroblasts.

A key mechanism in its antioxidant action is the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes. Studies have also highlighted its role in increasing the expression of heme oxygenase-1 (HO-1) and superoxide dismutases (SOD), which are crucial for cellular protection against oxidative stress.

Furthermore, this compound has been found to influence mitochondrial biogenesis, a process critical for maintaining cellular homeostasis and mitigating oxidative damage. It can enhance the expression of factors involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Quantitative Data on Antioxidant Effects

| Cell Line/Model | Inducer | This compound Concentration(s) | Measured Parameter | Result | Reference |

| N9 microglia | LPS | Not specified | ROS production | Marked inhibition | |

| N9 microglia | LPS | Not specified | NADPH oxidase activation | Marked inhibition | |

| Human Diploid Fibroblasts (SIPS-HDF) | Hydrogen Peroxide | Not specified | ROS production | Inhibition | |

| Human Diploid Fibroblasts (SIPS-HDF) | Hydrogen Peroxide | Not specified | Cu/Zn, Mn-SOD, HO-1 expression | Recovery | |

| Ovarian Cancer Cells | Paclitaxel | Not specified | ROS levels | Reduction | |

| MC3T3 E1 cells | High Glucose | Not specified | HO-1 expression | Enhancement | |

| MC3T3 E1 cells | High Glucose | Not specified | ROS levels | Inhibition |

Signaling Pathways Modulated by this compound

The anti-inflammatory and antioxidant effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: this compound's antioxidant signaling pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Murine microglial N9 cells, RAW 264.7 macrophages, and human diploid fibroblasts (HDFs) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid cytotoxicity.

-

Induction of Inflammation/Oxidative Stress: Inflammation is commonly induced by treating cells with lipopolysaccharide (LPS; typically 1 µg/mL). Oxidative stress can be induced with hydrogen peroxide (H₂O₂).

Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced with LPS.

-

After an incubation period (e.g., 24 hours), 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Cells are treated as described above and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, NF-κB p65, Nrf2, HO-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory and antioxidant genes.

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2, HO-1, SOD).

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cells are seeded and treated with this compound and an inducing agent.

-

The cells are then incubated with DCFH-DA (typically 10 µM) for 30 minutes at 37°C.

-

After incubation, the cells are washed with phosphate-buffered saline (PBS).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

This compound exhibits potent anti-inflammatory and antioxidant activities, primarily through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 pathway. The comprehensive data and methodologies presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effectiveness of this compound, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A is a dibenzocyclooctadiene lignan, a class of secondary metabolites found in plants, that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural origins of this compound and a detailed overview of its complex biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Schisandraceae family. The primary and most well-documented source is the fruit of Schisandra chinensis, commonly known as the five-flavor berry. This plant is native to East Asia and has a long history of use in traditional medicine. Other species within the Schisandra genus, such as Schisandra sphenanthera and Schisandra sphaerandra, also produce this compound, although often in varying concentrations alongside a diverse array of other structurally related lignans. Additionally, species from the genus Kadsura, also a member of the Schisandraceae family, have been reported to contain dibenzocyclooctadiene lignans, including compounds structurally similar to this compound.

The concentration of this compound can vary depending on the plant species, the specific part of the plant (fruits, stems, leaves, roots), geographical location, and harvesting time. The fruits and seeds of S. chinensis are generally considered to have the highest concentrations of this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative data for this compound and related lignans found in various natural sources, as reported in the scientific literature. These values are typically determined using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight or extract) | Reference |

| Schisandra chinensis | Ethanol Extract of Fruit | This compound | 2.51 ± 0.02 | |

| Schisandra chinensis | Fruit | This compound | 3.01 ± 0.13 | |

| Schisandra chinensis | Fruit | Schisandrin | 25.95 ± 0.15 | |

| Schisandra chinensis | Fruit | Gomisin M2 | 2.17 ± 0.07 | |

| Schisandra chinensis (from Mungyeong) | Fruit | Schisandrin | 8.41 ± 0.30 | |

| Schisandra chinensis (from Mungyeong) | Fruit | Deoxyschisandrin | 1.06 ± 0.05 | |

| Schisandra chinensis (from Mungyeong) | Fruit | Gomisin N | 7.69 ± 0.30 | |

| Schisandra chinensis (from Mungyeong) | Fruit | Wuweizisu C | 1.68 ± 0.06 | |

| Schisandra sphenanthera | Fruit | Schisantherin A (Gomisin C) | Predominant lignan | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be broadly divided into three main stages: the formation of monolignol precursors, the dimerization and formation of the lignan backbone, and the subsequent modifications to form the final dibenzocyclooctadiene structure of this compound.

Stage 1: Phenylpropanoid Pathway to Monolignols

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate. This initial phase involves the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway proceeds through a series of reductions and hydroxylations to yield coniferyl alcohol, the primary building block for lignans.

Stage 2: Dimerization and Formation of the Lignan Backbone

The pivotal step in lignan biosynthesis is the stereospecific coupling of two monolignol units. In the case of dibenzocyclooctadiene lignans, two molecules of coniferyl alcohol undergo oxidative coupling to form the furofuran lignan, (+)-pinoresinol. This reaction is orchestrated by two key classes of proteins:

-

Laccases (LACs) or Peroxidases: These enzymes catalyze the one-electron oxidation of coniferyl alcohol to generate resonance-stabilized radicals.

-

Dirigent Proteins (DIRs): These non-catalytic proteins capture the monolignol radicals and orient them in a specific manner to ensure the formation of the correct regio- and stereoisomer, in this case, (+)-pinoresinol.

Following the formation of pinoresinol, a series of reductive steps, catalyzed by pinoresinol-lariciresinol reductases (PLRs) , converts pinoresinol first to lariciresinol and then to secoisolariciresinol.

Stage 3: Formation of the Dibenzocyclooctadiene Skeleton and Final Modifications

The transformation of the linear dibenzylbutane lignan, secoisolariciresinol, into the characteristic eight-membered ring of dibenzocyclooctadiene lignans is a complex process involving intramolecular oxidative coupling. While the exact enzymatic sequence leading to this compound is still under investigation, recent studies have shed light on key steps and the enzyme families involved:

-

Formation of Dihydroguaiaretic Acid: This intermediate is a crucial precursor for the dibenzocyclooctadiene skeleton.

-

Hydroxylation and Methylation: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs) , and subsequent methylation by O-methyltransferases (OMTs) decorate the aromatic rings. For instance, the enzyme SchCYP719C7 has been shown to hydroxylate dihydroguaiaretic acid, and SchOMT02 subsequently methylates these hydroxyl groups to form pregomisin.

-

Intramolecular C-C Coupling: The formation of the eight-membered ring is a critical C-C bond formation step. The cytochrome P450 enzyme SchCYP719G1b has been identified as being responsible for catalyzing the C-C phenol coupling of pregomisin to form the gomisin J skeleton, which is structurally very similar to this compound.

-

Final Tailoring Steps: It is hypothesized that further specific hydroxylations, methylations, and potentially other modifications, catalyzed by specific CYPs and OMTs, lead to the final structure of this compound. The close structural relationship between various gomisins and schisantherins suggests a divergent pathway from a common intermediate. For example, Schisantherin A (also known as Gomisin C) is a benzoylated derivative, indicating the involvement of a benzoyltransferase in its biosynthesis.

Experimental Protocols

This section outlines the general methodologies for the isolation, quantification, and investigation of the biosynthesis of this compound.

Isolation of this compound from Schisandra chinensis Fruits

The following is a generalized workflow for the isolation of this compound. Specific parameters such as solvent ratios and column dimensions may need to be optimized.

Protocol Details:

-

Extraction: Powdered, dried fruits of S. chinensis are extracted with an appropriate solvent, typically 70% ethanol, often with the aid of ultrasonication to improve efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to macroporous resin column chromatography. The column is washed with water to remove polar impurities, and the lignan-containing fraction is eluted with a higher concentration of ethanol (e.g., 70-95%).

-

Silica Gel Chromatography: The lignan-rich fraction is further purified by silica gel column chromatography using a gradient of non-polar to polar solvents, such as n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions enriched with this compound are pooled and subjected to a final purification step, such as preparative high-speed counter-current chromatography (HSCCC) or preparative HPLC, to obtain highly pure this compound. The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and HPLC analysis.

Quantification of this compound by HPLC-UV

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A typical isocratic mobile phase could be acetonitrile:water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Accurately weigh the powdered plant material or extract. Extract with methanol or ethanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Quantification: Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Investigation of Biosynthetic Enzymes

Heterologous Expression and Enzyme Assays:

To characterize the function of candidate enzymes in the this compound biosynthetic pathway (e.g., CYPs and OMTs), the following general protocol can be employed:

-

Gene Cloning and Heterologous Expression: The coding sequence of the candidate gene is cloned into an appropriate expression vector. The recombinant protein is then expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

-

Enzyme Assay:

-

Cytochrome P450 Assay: The purified CYP enzyme is incubated with the putative substrate (e.g., a lignan intermediate), NADPH, and a cytochrome P450 reductase in a suitable buffer. The reaction is allowed to proceed at an optimal temperature and then quenched.

-

O-Methyltransferase Assay: The purified OMT is incubated with the substrate (a hydroxylated lignan intermediate) and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate buffer.

-

-

Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify and quantify the newly formed compound. The identity of the product is confirmed by comparison with an authentic standard or by structural elucidation using NMR and MS.

Conclusion

This compound, a prominent bioactive lignan from Schisandra chinensis, continues to be a subject of intense scientific investigation. Understanding its natural distribution and the intricacies of its biosynthetic pathway is crucial for its potential development as a therapeutic agent. While significant progress has been made in elucidating the key enzymatic steps, further research is needed to fully map out the precise sequence of reactions leading to this compound and to characterize all the involved enzymes. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating natural product, from its isolation and quantification to the functional characterization of its biosynthetic machinery. This knowledge will be instrumental in enabling metabolic engineering approaches for the enhanced production of this compound and its derivatives.

References

- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Gomisin A on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2] Emerging evidence suggests that this compound also plays a crucial role in modulating mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on mitochondrial biogenesis, supported by quantitative data from key studies and detailed experimental protocols.

Core Signaling Pathways

This compound enhances mitochondrial biogenesis primarily through the activation of key signaling pathways that regulate cellular energy homeostasis and antioxidant responses. The two major pathways implicated are the Nrf2 signaling pathway and the AMPK/SIRT1/PGC-1α signaling axis .

Nrf2 Signaling Pathway

This compound has been shown to promote the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or xenobiotics, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding antioxidant and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutases (SODs).[1] The upregulation of these antioxidant enzymes helps to mitigate oxidative stress, a known inhibitor of mitochondrial function. By reducing reactive oxygen species (ROS), this compound creates a more favorable environment for mitochondrial biogenesis.

AMPK/SIRT1/PGC-1α Signaling Axis

The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) axis is a central regulator of mitochondrial biogenesis. While direct activation of SIRT1 by this compound is yet to be definitively established, related compounds from Schisandra chinensis have been shown to act through this pathway. This compound has been observed to increase the phosphorylation of AMPK. Activated AMPK can then increase the cellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase SIRT1. SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of mitochondrial biogenesis and antioxidant response from in vitro studies.

Table 1: Effect of this compound on Mitochondrial Biogenesis-Related Protein Expression in MC3T3-E1 Cells

| Protein | Treatment Condition | Fold Change vs. Control | Reference |

| PGC-1α | High Glucose (HG) | Decreased | |

| HG + this compound (10 µM) | Increased vs. HG | ||

| NRF-1 | High Glucose (HG) | Decreased | |

| HG + this compound (10 µM) | Increased vs. HG | ||

| TFAM | High Glucose (HG) | Decreased | |

| HG + this compound (10 µM) | Increased vs. HG |

Table 2: Effect of this compound on Antioxidant Enzyme Expression

| Protein | Cell Line | Treatment Condition | Fold Change vs. Control | Reference |

| HO-1 | Human Diploid Fibroblasts | H₂O₂ | Decreased | |

| Human Diploid Fibroblasts | H₂O₂ + this compound | Recovered expression | ||

| MC3T3-E1 | High Glucose (HG) | Decreased | ||

| MC3T3-E1 | HG + this compound (10 µM) | Increased vs. HG | ||

| Cu/Zn-SOD | Human Diploid Fibroblasts | H₂O₂ | Decreased | |

| Human Diploid Fibroblasts | H₂O₂ + this compound | Recovered expression | ||

| Mn-SOD | Human Diploid Fibroblasts | H₂O₂ | Decreased | |

| Human Diploid Fibroblasts | H₂O₂ + this compound | Recovered expression |

Table 3: Effect of this compound on Cellular Energetics and Oxidative Stress

| Parameter | Cell Line | Treatment Condition | Observation | Reference |

| Intracellular ROS | Human Diploid Fibroblasts | H₂O₂ | Increased | |

| Human Diploid Fibroblasts | H₂O₂ + this compound | Inhibited ROS production | ||

| MC3T3-E1 | High Glucose (HG) | Increased | ||

| MC3T3-E1 | HG + this compound (10 µM) | Inhibited ROS production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mitochondrial biogenesis.

Western Blot Analysis for Protein Expression

This protocol is for determining the expression levels of proteins such as PGC-1α, Nrf2, HO-1, and SODs.

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound at desired concentrations and for the specified duration.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

-

SDS-PAGE Electrophoresis:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer at 100V for 1-2 hours in a cold environment.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PGC-1α, anti-Nrf2, anti-HO-1, anti-SOD) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with this compound and/or an oxidative stressor (e.g., H₂O₂) for the desired time.

-

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

ATP Production Assay

This protocol describes the measurement of intracellular ATP levels using a bioluminescence-based assay.

-

Cell Culture and Treatment:

-

Culture cells in a white, opaque 96-well plate.

-

Treat cells with this compound for the specified duration.

-

-

ATP Extraction:

-

Add a cell lysis reagent to each well to release intracellular ATP.

-

-

Luminescence Reaction:

-

Add a luciferin/luciferase reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

-

Measurement:

-

Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein concentration in each well.

-

Mitochondrial DNA (mtDNA) Copy Number Quantification

This protocol uses quantitative real-time PCR (qPCR) to determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).

-

Genomic DNA Extraction:

-

Extract total genomic DNA from treated and control cells using a commercial DNA extraction kit.

-

Quantify the DNA concentration and assess its purity.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M), and the genomic DNA template.

-

Perform the reactions in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

-

Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA).

-

The relative mtDNA copy number is calculated as 2ΔCt.

-

Conclusion

This compound demonstrates significant potential in promoting mitochondrial biogenesis through the activation of the Nrf2 and likely the AMPK/SIRT1/PGC-1α signaling pathways. Its ability to upregulate key transcriptional regulators and antioxidant enzymes contributes to the maintenance of mitochondrial homeostasis and cellular health. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound in conditions associated with mitochondrial dysfunction. Further studies are warranted to fully elucidate the complete mechanistic details and to translate these preclinical findings into clinical applications.

References

The Reversal of Multidrug Resistance by Gomisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly diminishing the efficacy of chemotherapeutic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. Gomisin A, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Evidence suggests that this compound acts as an uncompetitive inhibitor of P-gp ATPase activity, altering the transporter's conformation and substrate interactions without being a substrate itself. Furthermore, its potential modulation of key signaling pathways, such as PI3K/Akt and STAT3, may contribute to its chemosensitizing effects. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound in overcoming multidrug resistance.

Introduction: The Challenge of Multidrug Resistance

The development of resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, known as multidrug resistance (MDR), is a primary cause of chemotherapy failure. One of the most well-characterized mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp/ABCB1) transporter.[1] This ATP-dependent efflux pump actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effects.[1]

This compound, a bioactive lignan extracted from the fruit of Schisandra chinensis, has been identified as a potent MDR modulator.[2][3] Unlike first and second-generation P-gp inhibitors, this compound exhibits a unique mechanism of action and a favorable toxicity profile, making it a subject of significant interest for overcoming MDR in cancer therapy.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₈O₇ | |

| Molar Mass | 416.47 g/mol | |

| IUPAC Name | (6S,7S,11aR)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-11H-benzocycloocta[1,2-f]benzodioxol-6-ol | |

| CAS Number | 58546-54-6 | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents |

Reversal of P-glycoprotein-Mediated Multidrug Resistance

This compound effectively reverses P-gp-mediated MDR by directly interacting with the P-gp transporter. However, it does not act as a competitive inhibitor. Instead, it is proposed to be an uncompetitive inhibitor of the P-gp ATPase activity.

Mechanism of Action on P-glycoprotein

Several lines of evidence support a non-competitive mechanism of P-gp inhibition by this compound:

-

Inhibition of Basal P-gp ATPase Activity: Unlike P-gp substrates that stimulate ATPase activity, this compound inhibits the basal P-gp-associated ATPase activity.

-

Uncompetitive Inhibition: this compound acts as an uncompetitive inhibitor of P-gp ATPase activity that is stimulated by transport substrates like verapamil and progesterone. This suggests that this compound binds to the enzyme-substrate complex.

-

Altered P-gp Conformation: this compound impedes the binding of the UIC-2 antibody, which recognizes a specific conformation of P-gp induced by substrate binding. This indicates that this compound alters the conformational state of the transporter.

-

Inhibition of Photocrosslinking: this compound inhibits the photocrosslinking of P-gp with its transport substrate [¹²⁵I]iodoarylazidoprazosin in a concentration-dependent manner.

These findings collectively suggest that this compound binds to a site on P-gp that is distinct from the substrate-binding site and allosterically modulates the transporter's function, leading to reduced drug efflux.

Quantitative Data on MDR Reversal

The chemosensitizing effect of this compound has been demonstrated in P-gp-overexpressing cancer cell lines. While specific IC50 values for combination therapies are not always explicitly tabulated in the literature, graphical data and reversal fold calculations demonstrate a significant potentiation of the cytotoxic effects of various chemotherapeutic agents.

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in HepG2-DR Cells

| Chemotherapeutic Agent | This compound Concentration (µM) | Observed Effect | Reference |

| Doxorubicin | 20, 50 | Significant sensitization of HepG2-DR cells to doxorubicin-induced cytotoxicity. | |

| Vinblastine | 20, 50 | Marked increase in the cytotoxic effect of vinblastine in HepG2-DR cells. | |

| Taxol (Paclitaxel) | 20, 50 | Potentiation of taxol-induced cell death in resistant HepG2-DR cells. | |

| 5-Fluorouracil | 20, 50 | No significant effect on the cytotoxicity of this non-P-gp substrate. |

Note: The referenced study presents this data in graphical form (dose-response curves). The table provides a qualitative summary of these findings.

Modulation of Cellular Signaling Pathways

Beyond its direct interaction with P-gp, this compound's ability to reverse MDR may also involve the modulation of intracellular signaling pathways known to be associated with chemoresistance.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is frequently implicated in the development of drug resistance. Studies have shown that this compound can inhibit the PI3K/Akt signaling pathway in cancer cells. This inhibition can lead to a downstream decrease in the expression of anti-apoptotic proteins and may also affect the expression and function of ABC transporters.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in cancer progression and chemoresistance. Constitutive activation of STAT3 promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, while also contributing to the regulation of ABC transporter expression. This compound has been shown to be a potential inhibitor of the STAT3 pathway, which could contribute to its ability to resensitize cancer cells to chemotherapy.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. This compound alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Effect of this compound on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Foundational Research on the Bioactivity of Gomisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, with a focus on its hepatoprotective, anti-inflammatory, anti-cancer, and neuroprotective effects. We summarize key quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Hepatoprotective Bioactivity

This compound demonstrates significant protective effects against liver injury, primarily through its potent antioxidant and anti-inflammatory mechanisms.[1] Research shows it can prevent increases in key liver enzymes and mitigate histological damage in models of acute liver injury.[1][2]

Mechanism of Action: The hepatoprotective effect of this compound is linked to its ability to inhibit oxidative stress and the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] In response to liver damage induced by toxins like carbon tetrachloride (CCl₄), this compound reduces hepatic lipid peroxidation and increases the activity of antioxidant enzymes such as superoxide dismutase.[1] This antioxidant action is coupled with the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting the activation of NF-κB, this compound effectively suppresses the downstream inflammatory cascade and ameliorates fibrogenesis. Furthermore, it has been shown to attenuate the activation of caspase-3, a key enzyme in the apoptotic pathway, thereby reducing programmed cell death in hepatocytes.

Caption: this compound's hepatoprotective mechanism.

Quantitative Data: Hepatoprotective Effects

| Model System | Toxin/Inducer | This compound Dosage | Observed Effect | Reference |

| Mice | D-Galactosamine (700 mg/kg) / LPS (10 µg/kg) | 25, 50, 100, 200 mg/kg | Dose-dependent attenuation of increased serum aminotransferase levels and lipid peroxidation. Significant increase in survival rate. | |

| Rats | Carbon Tetrachloride (CCl₄) | Pretreatment | Markedly prevented the increase in alanine aminotransferase and aspartate aminotransferase. | |

| Primary Rat Hepatocytes | D-galactosamine (GalN, 30 mM) | 0.1, 1, 10, 100 µM | Significantly inhibited the GalN-induced increase in lactate dehydrogenase (LDH) and alanine aminotransferase (ALT). |

Experimental Protocol: CCl₄-Induced Acute Liver Injury Model

This protocol outlines the methodology used to investigate the hepatoprotective effects of this compound in a rat model.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Grouping and Treatment:

-

Control Group: Receives vehicle (e.g., corn oil) only.

-

CCl₄ Group: Receives vehicle followed by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg, diluted in corn oil).

-

This compound + CCl₄ Group: Pretreated with this compound (dissolved in a suitable vehicle) orally or intraperitoneally for a set number of days (e.g., 4 days) prior to CCl₄ administration.

-

-

Induction of Injury: Acute liver injury is induced by a single i.p. injection of CCl₄.

-

Sample Collection: 24 hours after CCl₄ injection, animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is excised, weighed, and processed for histological analysis and Western blotting.

-

Endpoint Analysis:

-

Serum Biochemistry: Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

-

Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation.

-

Western Blot Analysis: Protein levels of NF-κB, phospho-IκB, and MAPK pathway members are measured in liver homogenates to elucidate molecular mechanisms.

-

Anti-Inflammatory and Antioxidant Bioactivity

This compound exhibits broad anti-inflammatory and antioxidant activities, which are central to many of its therapeutic effects. It effectively suppresses the production of key inflammatory mediators in various cell types, particularly in immune cells like microglia and macrophages.